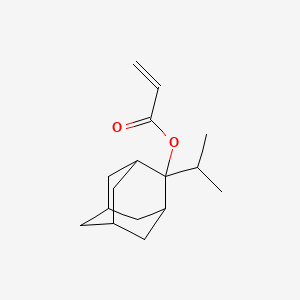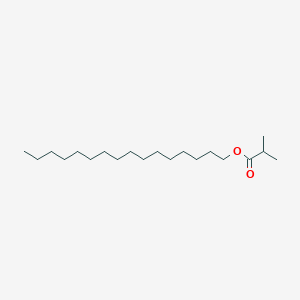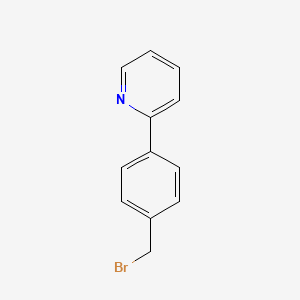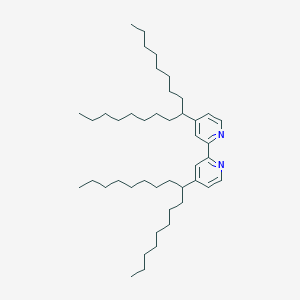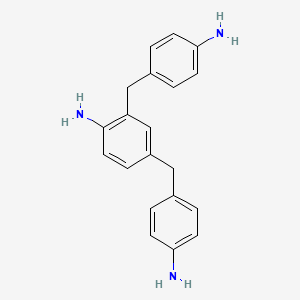![molecular formula C13H9N B3188944 Benzo[g]isoquinoline CAS No. 260-32-2](/img/structure/B3188944.png)
Benzo[g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[g]isoquinoline, also known as 2-azaanthracene, is a nitrogen-containing heterocyclic aromatic compound. It is the second most common nitrogenous derivative of anthracene after acridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[g]isoquinoline derivatives can be synthesized using various methods. One common approach involves the aza Diels–Alder reaction with 1,2,4-triazines as dienes and aryne intermediates acting as dienophiles. This reaction is typically carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . Another method involves palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. For example, a nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[g]isoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted this compound compounds .
Aplicaciones Científicas De Investigación
Benzo[g]isoquinoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as fluorophores and chromophores for creating modern cell stains, chemosensors, and pH-probes.
Biology: Employed in the study of biological systems due to their unique photophysical properties.
Medicine: Investigated for their potential antitumor activities and as components of anticancer drugs.
Mecanismo De Acción
The mechanism of action of benzo[g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells . Additionally, it can act as a ligand for metal cations, forming complexes that exhibit unique photophysical properties .
Comparación Con Compuestos Similares
Similar Compounds
Acridine (2,3-benzoquinoline, 9-azaanthracene): Another nitrogenous derivative of anthracene.
Isoquinoline: A benzene ring fused to a pyridine ring, forming benzo[c]pyridine.
Benzo[h]isoquinoline: Similar in structure but with different substitution patterns.
Uniqueness
Benzo[g]isoquinoline is unique due to its specific nitrogen placement within the aromatic core, which enhances its application fields compared to other similar compounds. Its ability to act as a fluorophore, chromophore, and ligand for metal cations makes it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
260-32-2 |
|---|---|
Fórmula molecular |
C13H9N |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
benzo[g]isoquinoline |
InChI |
InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H |
Clave InChI |
JWMUHTIFNGYNFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
SMILES canónico |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
| 260-32-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)
